An In-depth Technical Guide to Boc-Aminooxyacetamide-PEG3-azide: A Versatile Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to Boc-Aminooxyacetamide-PEG3-azide: A Versatile Heterobifunctional Linker for Advanced Bioconjugation
Introduction: The Critical Role of Linkers in Modern Drug Development
In the landscape of advanced therapeutics, the precise and stable linkage of molecular components is paramount to efficacy and safety. Heterobifunctional linkers, possessing two distinct reactive moieties, are the molecular architects that enable the construction of complex biomolecular conjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Boc-Aminooxyacetamide-PEG3-azide has emerged as a valuable tool in this domain, offering a unique combination of functionalities for a two-step, controlled conjugation strategy. This guide provides an in-depth technical overview of its chemical structure, properties, and applications for researchers, scientists, and drug development professionals.
Molecular Architecture and Physicochemical Properties
Boc-Aminooxyacetamide-PEG3-azide is a meticulously designed molecule that incorporates three key functional elements: a Boc-protected aminooxy group, a short polyethylene glycol (PEG) spacer, and a terminal azide. This strategic arrangement allows for sequential and orthogonal reactions, providing precise control over the conjugation process.
Chemical Structure
The structural formula of Boc-Aminooxyacetamide-PEG3-azide is C13H26N4O6, with a molecular weight of 334.4 g/mol and a CAS number of 1235514-15-4.[1][2]
Caption: Chemical structure of Boc-Aminooxyacetamide-PEG3-azide.
The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the highly reactive aminooxy moiety. The acetamide linkage connects the aminooxy functionality to the PEG spacer. The PEG3 spacer, consisting of three ethylene glycol units, enhances the hydrophilicity of the molecule, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.[][4] The terminal azide group is a versatile handle for "click chemistry" reactions.[5]
Physicochemical Properties
A summary of the key physicochemical properties of Boc-Aminooxyacetamide-PEG3-azide is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C13H26N4O6 | [1][2] |
| Molecular Weight | 334.4 g/mol | [1][2] |
| CAS Number | 1235514-15-4 | [1][2] |
| Appearance | Colorless oil or yellow | [6] |
| Purity | Typically >95% | [1][2][6] |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | [6] |
| Storage | Recommended at -20°C | [2] |
Core Functionalities and Reaction Mechanisms
The utility of Boc-Aminooxyacetamide-PEG3-azide stems from the distinct reactivity of its functional groups, which can be addressed in a sequential manner.
The Boc Protecting Group: A Gateway to Reactivity
The Boc group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal under acidic conditions. This protection is crucial for preventing unwanted side reactions of the aminooxy group during the initial conjugation step involving the azide moiety.
Deprotection Mechanism: The deprotection of the Boc group is an acid-catalyzed process that involves the protonation of the carbamate oxygen, followed by the formation of a stable tert-butyl cation and the release of carbon dioxide.[7]
Caption: General mechanism of acid-catalyzed Boc deprotection.
Experimental Protocol: Boc Deprotection
A typical procedure for the deprotection of the Boc group involves treatment with a strong acid, such as trifluoroacetic acid (TFA).
-
Dissolve the Boc-protected compound in a suitable solvent, such as dichloromethane (DCM).
-
Add an excess of TFA to the solution. A common ratio is 1:1 (v/v) DCM:TFA.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The deprotected product can be purified by precipitation in a non-polar solvent like cold diethyl ether.
The Aminooxy Group: Forging Stable Oxime Bonds
Once deprotected, the aminooxy group is a potent nucleophile that reacts chemoselectively with aldehydes and ketones to form a stable oxime linkage.[8] This bioorthogonal reaction, known as oxime ligation, is highly efficient and proceeds under mild aqueous conditions, making it ideal for the conjugation of sensitive biomolecules.[8][9]
Mechanism of Oxime Ligation: The reaction involves the nucleophilic attack of the aminooxy group on the carbonyl carbon of an aldehyde or ketone, followed by the dehydration of the resulting hemiaminal intermediate.[9] The reaction rate is pH-dependent, with optimal conditions typically being slightly acidic (pH 4-5). However, the use of catalysts, such as aniline or its derivatives, can significantly accelerate the reaction at neutral pH.[10][11]
Caption: Mechanism of oxime bond formation.
Experimental Protocol: Oxime Ligation
The following is a general protocol for oxime ligation. Optimization may be required for specific substrates.
-
Ensure the Boc group on the Boc-Aminooxyacetamide-PEG3-azide has been removed.
-
Dissolve the aldehyde or ketone-containing molecule and the deprotected aminooxy-PEG linker in a suitable buffer. For uncatalyzed reactions, a buffer with a pH of 4.5-5.5 (e.g., sodium acetate) is recommended. For catalyzed reactions at neutral pH, a non-nucleophilic buffer such as phosphate buffer (pH 7.4) should be used.
-
If using a catalyst at neutral pH, add a stock solution of aniline or p-phenylenediamine to a final concentration of 10-100 mM.
-
Add the deprotected aminooxy-PEG linker to the solution containing the aldehyde or ketone. A slight molar excess of the aminooxy compound is often used.
-
Incubate the reaction at room temperature for 2-24 hours. The reaction progress can be monitored by LC-MS or other suitable analytical methods.
-
Purify the resulting oxime conjugate using an appropriate chromatographic technique, such as size-exclusion chromatography or reverse-phase HPLC.
The Azide Group: A Gateway to Click Chemistry
The azide functionality is a key player in the realm of click chemistry, a set of bioorthogonal reactions that are rapid, efficient, and highly specific.[5] The azide group of Boc-Aminooxyacetamide-PEG3-azide can participate in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[12]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications in biological systems, SPAAC is often the preferred method as it does not require a cytotoxic copper catalyst.[13] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with the azide to form a stable triazole linkage.[14][15]
Mechanism of SPAAC: The driving force for SPAAC is the release of ring strain in the cyclooctyne upon the [3+2] cycloaddition with the azide.[13] This allows the reaction to proceed efficiently at physiological temperature and pH.[16]
Caption: General scheme of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The following is a general protocol for a SPAAC reaction.
-
Dissolve the azide-containing molecule (Boc-Aminooxyacetamide-PEG3-azide) and the strained alkyne (e.g., a DBCO-functionalized protein) in a suitable buffer, such as phosphate-buffered saline (PBS).
-
Add the Boc-Aminooxyacetamide-PEG3-azide to the solution of the strained alkyne. A molar excess of the azide linker is often used to ensure complete reaction with the alkyne.
-
Incubate the reaction mixture at room temperature or 37°C for 1-24 hours. The reaction progress can be monitored by techniques such as SDS-PAGE (for protein conjugation) or LC-MS.
-
Purify the resulting conjugate to remove any unreacted linker using an appropriate method, such as size-exclusion chromatography.
Applications in Drug Development
The unique trifunctional nature of Boc-Aminooxyacetamide-PEG3-azide makes it a highly valuable tool for the construction of complex bioconjugates, particularly in the development of ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[] The linker connecting the antibody and the drug is a critical component of the ADC, influencing its stability, pharmacokinetics, and efficacy.[17] Boc-Aminooxyacetamide-PEG3-azide can be used to create ADCs with a defined drug-to-antibody ratio (DAR) through a two-step conjugation strategy.
Workflow for ADC Synthesis:
Caption: Workflow for ADC synthesis using Boc-Aminooxyacetamide-PEG3-azide.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[12] The linker connecting the target protein-binding ligand and the E3 ligase-binding ligand is a key determinant of PROTAC activity. Boc-Aminooxyacetamide-PEG3-azide can serve as a versatile building block in the synthesis of PROTACs, allowing for the modular assembly of the two ligands.[12]
Stability Considerations
The stability of the linker is crucial for the in vivo performance of a bioconjugate. The amide bond in the acetamide linkage of Boc-Aminooxyacetamide-PEG3-azide is generally considered to be highly stable under physiological conditions.[8] The PEG backbone is also known for its stability.[11] The oxime bond formed during conjugation is significantly more stable than imine or hydrazone linkages.[2] The triazole ring formed via click chemistry is also very stable. The primary point of lability is the Boc protecting group, which is intentionally designed to be removed under acidic conditions.
Conclusion
Boc-Aminooxyacetamide-PEG3-azide is a powerful and versatile heterobifunctional linker that provides researchers with a high degree of control over the bioconjugation process. Its unique combination of a protected aminooxy group, a hydrophilic PEG spacer, and a click-reactive azide moiety enables the sequential and orthogonal attachment of different molecular entities. This makes it an invaluable tool for the development of advanced therapeutics such as ADCs and PROTACs, where precise control over the molecular architecture is essential for optimizing efficacy and safety. As the field of bioconjugation continues to evolve, the demand for sophisticated and well-defined linkers like Boc-Aminooxyacetamide-PEG3-azide is certain to grow.
References
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A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
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A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. (2025, August 6). ResearchGate. Retrieved March 7, 2026, from [Link]
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Strain‐promoted alkyne–azide cycloaddition (SPAAC). a) Kinetics of the... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
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PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. (2025, October 15). ResearchGate. Retrieved March 7, 2026, from [Link]
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Recent developments in bioconjugation: From strategies to design and clinical applications. (2026, January 18). ResearchGate. Retrieved March 7, 2026, from [Link]
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